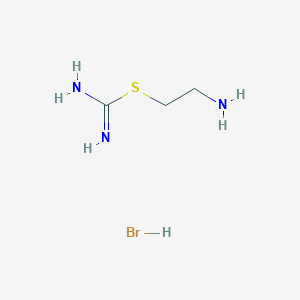

2-(2-Aminoethyl)isothiourea dihydrobromide

描述

S-(2-Aminoethyl)isothiourea dihydrobromide: is an organic compound with the chemical formula C3H11Br2N3S. It is a white crystalline powder that is highly soluble in water and ethanol. This compound is known for its reducing properties and is commonly used in biochemical and medical research.

准备方法

合成路线和反应条件:

乙醇胺的溴化: 制备从乙醇胺的溴化开始,生成 2-溴乙胺氢溴酸盐。此反应通常通过在受控温度条件下将乙醇胺加入氢溴酸中进行。

工业生产方法: S-(2-氨基乙基)异硫脲二氢溴酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高收率和纯度。 最终产品通常从合适的溶剂中结晶出来,并在真空中干燥以获得纯化合物 .

化学反应分析

反应类型:

常用试剂和条件:

水: 对于还原反应,水是常见的溶剂,促进化合物分解成硫醇中间体。

醇类溶剂: 用于取代反应以溶解化合物和反应物。

主要产品:

还原的二硫化物: 在还原反应中,主要产物是还原的二硫化物和该化合物的相应氧化形式.

科学研究应用

Biochemical Applications

Inhibition of Nitric Oxide Synthase

One of the primary applications of 2-(2-Aminoethyl)isothiourea dihydrobromide is its role as an inhibitor of nitric oxide synthase (NOS). This compound selectively inhibits both constitutive and inducible NOS, which are crucial in various physiological and pathological processes. Studies have demonstrated that inhibiting NOS can affect outcomes in models of sepsis and other inflammatory conditions. For instance, research indicated that selective inhibition of inducible nitric oxide synthase maintains hemodynamic stability without adverse effects on hepatic function during endotoxemia in porcine models .

Table 1: Effects of this compound on Nitric Oxide Synthase

Hematological Applications

Creation of Paroxysmal Nocturnal Hemoglobinuria-like Cells

In hematology, this compound is utilized to induce a PNH-like phenotype in red blood cells. This application is particularly relevant for studying the mechanisms underlying hemolytic anemia and the responses of blood cells to oxidative stress. The compound's ability to modify red cell membranes allows researchers to investigate cellular responses that mimic certain pathological conditions .

Radioprotection

Protection Against DNA Damage

Research has identified this compound as a potential radioprotective agent. It can inhibit DNA damage by binding to DNA, thereby increasing the susceptibility of blood cells to complement-mediated lysis. This property is particularly useful in studies involving radiation exposure where protecting cellular integrity is crucial .

Developmental Toxicity Studies

While the compound has numerous beneficial applications, it is also important to note that studies have indicated potential developmental toxicity associated with its use. Animal studies have shown that exposure may lead to adverse developmental outcomes, highlighting the need for careful handling and risk assessment when utilizing this compound in research settings .

作用机制

S-(2-氨基乙基)异硫脲二氢溴酸盐主要通过其还原特性发挥作用。当溶解在水中时,它会分解成瞬态硫醇中间体,这些中间体可以还原二硫键。 这种还原机制类似于其他含硫醇的还原剂(如 2-巯基乙醇和二硫苏糖醇)的机制 . 此外,它通过与酶结合并阻止一氧化氮的产生来抑制一氧化氮合酶 .

相似化合物的比较

类似化合物:

2-巯基乙醇: 一种含硫醇的还原剂,常用于生物化学研究。

二硫苏糖醇: 另一种含硫醇的还原剂,具有类似的还原特性。

独特性:

没有游离硫醇基团: 与 2-巯基乙醇和二硫苏糖醇不同,S-(2-氨基乙基)异硫脲二氢溴酸盐没有游离硫醇基团。

一氧化氮合酶抑制: 该化合物独特地抑制一氧化氮合酶,这是 2-巯基乙醇或二硫苏糖醇不具备的特性.

生物活性

2-(2-Aminoethyl)isothiourea dihydrobromide, commonly referred to as AET, is a compound belonging to the isothiouronium group. It is primarily recognized for its role as a reducing agent and a non-selective inhibitor of nitric oxide synthase (NOS) enzymes. This article delves into the biological activities of AET, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

- IUPAC Name : 2-aminoethyl carbamimidothioate; dihydrobromide

- Molecular Formula : C3H11Br2N3S

- Molecular Weight : 281.01 g/mol

- CAS Number : 56-10-0

AET's biological activity is predominantly attributed to its ability to reduce disulfide bonds in proteins and inhibit nitric oxide synthase. The reduction of disulfide bonds facilitates the manipulation of protein structures, which is crucial in studies involving protein folding and interactions. The compound decomposes in aqueous solutions to form thiol intermediates that actively interact with disulfides, thereby influencing protein conformation and activity.

Nitric Oxide Synthase Inhibition

AET exhibits potent inhibitory effects on all three isoforms of NOS:

- nNOS (neuronal NOS) : Ki = 1.8 μM

- eNOS (endothelial NOS) : Ki = 2.1 μM

- iNOS (inducible NOS) : Ki = 0.59 μM

By inhibiting these enzymes, AET plays a significant role in regulating nitric oxide levels, which are critical in various physiological and pathological processes .

Biological Activity and Applications

AET's biological activity has been explored across various research domains, particularly in cardiovascular research and neurobiology. Its ability to modulate nitric oxide production has implications for understanding disease mechanisms and therapeutic interventions.

Case Studies and Research Findings

- Cardiovascular Research :

- Sepsis Models :

- Cytotoxicity Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 2-Mercaptoethanol | Thiol | Common reducing agent with free thiol group |

| Dithiothreitol | Disulfide reducing agent | Stronger reducing agent with two thiol groups |

| Homocysteine | Amino acid | Involved in methylation processes; can form disulfides |

| N-acetylcysteine | Thiol | Antioxidant properties; used in treating acetaminophen overdose |

Uniqueness : AET's distinct mechanism as a non-selective NOS inhibitor sets it apart from other reducing agents that possess free thiol groups, making it particularly useful in specific biochemical applications.

属性

IUPAC Name |

2-aminoethyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVMCVGTDUKDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride) | |

| Record name | beta-Aminoethylisothiuronium Bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-10-0 | |

| Record name | beta-Aminoethylisothiuronium Bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-2-aminoethylthiouronium bromide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the health risks associated with radon exposure?

A1: Radon is a radioactive gas that can accumulate in buildings and pose significant health risks. Prolonged exposure to high levels of radon is the second leading cause of lung cancer after smoking [, , ].

Q2: How is radon measured in buildings?

A2: The research papers describe the use of passive track radonometry to measure radon levels in various buildings, including homes and preschools [, ]. These devices are deployed for a specific period, and the accumulated radon exposure is then analyzed.

Q3: What are some effective antiradon measures?

A3: The research mentions the use of antiradon facilities to reduce radon activity in air supplied to the SuperNEMO experiment []. Additionally, the development of "antiradon ventilation systems" is mentioned as a strategy to mitigate radon levels in uranium mines []. Improving ventilation and sealing cracks in foundations are other common radon mitigation strategies.

Q4: What is the significance of studying radon levels in preschools?

A4: Children are particularly vulnerable to the effects of radiation due to their developing organs and higher breathing rates [, ]. Therefore, monitoring and mitigating radon levels in preschools is crucial for protecting children's health.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。